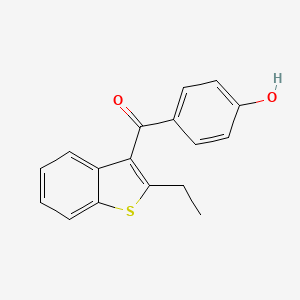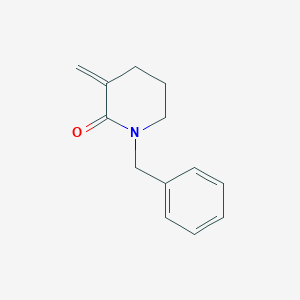
1-Benzyl-3-methylene-piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methylene-piperidin-2-one is an organic compound with the molecular formula C13H15NO It belongs to the class of piperidinones, which are characterized by a six-membered ring containing nitrogen
Preparation Methods
The synthesis of 1-Benzyl-3-methylene-piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with acrolein in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield .
Chemical Reactions Analysis
1-Benzyl-3-methylene-piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidinone derivatives.
Scientific Research Applications
1-Benzyl-3-methylene-piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylene-piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-Benzyl-3-methylene-piperidin-2-one can be compared with other piperidinone derivatives, such as:
1-Benzyl-2-methyl-piperidin-4-one: This compound has a similar structure but differs in the position and type of substituents on the piperidine ring.
1-Benzyl-3-dimethylaminomethylene-piperidin-4-one: This derivative contains an additional dimethylamino group, which can significantly alter its chemical and biological properties
The uniqueness of this compound lies in its methylene group, which provides distinct reactivity and potential for further functionalization.
Properties
CAS No. |
50586-10-2 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-benzyl-3-methylidenepiperidin-2-one |
InChI |
InChI=1S/C13H15NO/c1-11-6-5-9-14(13(11)15)10-12-7-3-2-4-8-12/h2-4,7-8H,1,5-6,9-10H2 |
InChI Key |
PADHDVYJQNBJSG-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCN(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


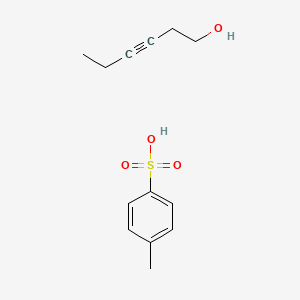
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
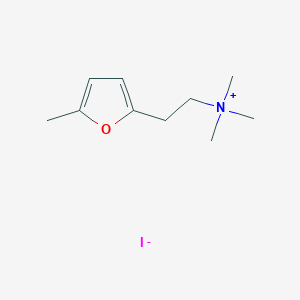
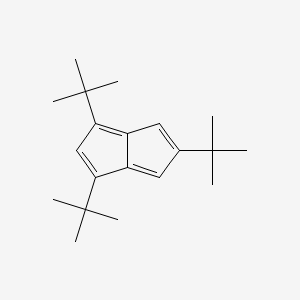
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
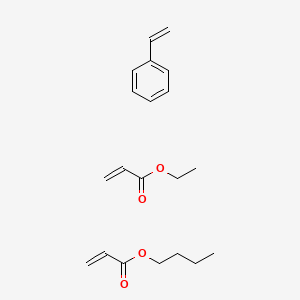
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
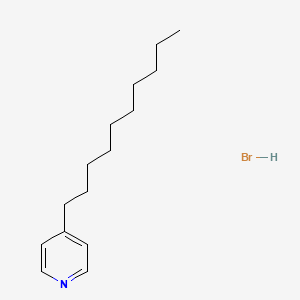
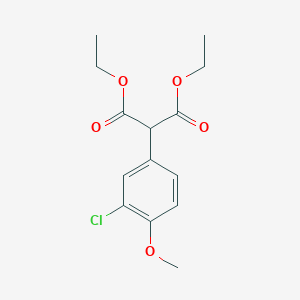
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
